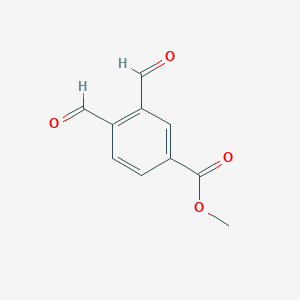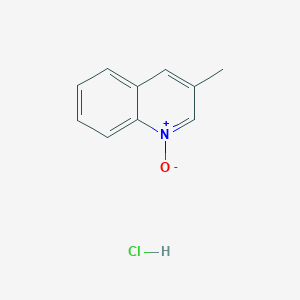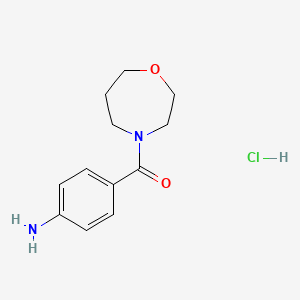
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester
Übersicht
Beschreibung
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, also known as DMT-biotin, is a biotinylation reagent commonly used in biological research. It is a derivative of biotin, a water-soluble vitamin that plays a vital role in various biochemical processes in the body. DMT-biotin is widely used to label proteins, nucleic acids, and other biomolecules for detection, purification, and analysis.
Wissenschaftliche Forschungsanwendungen
Irreversible Inhibition of Biotin Transport
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (BNP) has been shown to irreversibly inactivate biotin transport in yeast, Saccharomyces cerevisiae. The inactivation is progressive and occurs even at low concentrations of the ester. It specifically inactivates biotin transport without affecting the transport of other substances like lysine and aspartic acid (Becker, Wilchek, & Katchalski, 1971).
Automated Synthesis of Biotinylated Oligonucleotides
This compound is used in the automated solid-phase synthesis of 5′-biotinylated oligonucleotides. The N-dimethoxytritylated biotin group coupled to a linker is converted into a phosphoramidite, yielding a reagent for high-yield production of biotinylated oligonucleotides (Pon, 1991).
Reactivity with Peptides and Proteins
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester demonstrates differential side chain reactivity in peptide biotinylation. It reacts specifically with amino groups of peptides and proteins under mild conditions, showing sequence-dependent acylation (Miller, Collins, Rogers, & Kurosky, 1997).
Enhancement of Guanylate Cyclase Activity
Research has shown that both biotin and its analog, N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, can enhance guanylate cyclase activity in various rat tissues. This suggests a potential role in the action of this vitamin (Vesely, 1982).
Preparation of Non-Radioactive Hybridization Probes
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester has been used for the preparation of stable, non-radioactive, biotin-labelled DNA and RNA hybridization probes. These probes are resistant to degradation by RNA or DNA specific nucleases, making them valuable in molecular biology research (Forster, McInnes, Skingle, & Symons, 1985).
Eigenschaften
IUPAC Name |
(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N3O7S/c1-45-28-20-16-26(17-21-28)37(25-10-4-3-5-11-25,27-18-22-29(46-2)23-19-27)39-31-24-48-33(35(31)38-36(39)42)14-8-9-15-34(41)47-32-13-7-6-12-30(32)40(43)44/h3-7,10-13,16-23,31,33,35H,8-9,14-15,24H2,1-2H3,(H,38,42)/t31-,33-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHJXCMCVVLDTI-YXSDWHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)


![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)



